molecular formula C5H10BrNO2 B125431 ethyl N-(2-bromoethyl)carbamate CAS No. 7452-78-0

ethyl N-(2-bromoethyl)carbamate

Cat. No. B125431
CAS RN: 7452-78-0
M. Wt: 196.04 g/mol
InChI Key: BESCFIAGVMCBAI-UHFFFAOYSA-N
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Description

“Ethyl N-(2-bromoethyl)carbamate” is a compound that is commonly used to prepare fluorinated spacers with nucleophilic and electrophilic termini, and to synthesize biphenyl linkers . It is chemically stable and can be synthesized in high yields easily . The molecular formula of this compound is C5H10BrNO2.


Synthesis Analysis

Ethyl carbamate is a naturally occurring ester formed in fermented foodstuffs such as bread and in beverages such as wine. It is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .


Molecular Structure Analysis

The ethyl N-[(2-bromoethyl)(ethyl)sulfamoyl]carbamate molecule contains a total of 30 atom(s). There are 15 Hydrogen atom(s), 7 Carbon atom(s), 2 Nitrogen atom(s), 4 Oxygen atom(s), 1 Sulfur atom(s), and 1 Bromine atom(s) .


Chemical Reactions Analysis

Ethyl carbamate is formed from the reaction of urea with ethanol. The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .


Physical And Chemical Properties Analysis

The molecular weight of ethyl N-(2-bromoethyl)carbamate is 196.04 g/mol. It is chemically stable and can be synthesized in high yields easily .

Scientific Research Applications

Carcinogenic Properties

Ethyl carbamate, also known as urethane, is a significant compound in scientific research due to its carcinogenic properties. Studies have identified it as a carcinogen in various species, including mice, rats, hamsters, and monkeys. The International Agency for Research on Cancer (IARC) classified ethyl carbamate as a group 2A carcinogen, indicating it is probably carcinogenic to humans. This classification is based on its genotoxic and carcinogenic nature observed in several animal studies (Baan et al., 2007), (Weber & Sharypov, 2009).

Toxicity and Health Implications

Ethyl carbamate has been extensively studied for its toxic effects on human health, including potential neurological disorders from long-term exposure. Research has focused on its formation and metabolism in food products, with various strategies developed to mitigate its presence due to the health risks it poses (Gowd et al., 2018).

Analytical Detection in Alcoholic Beverages

Significant research has been conducted on the detection of ethyl carbamate in alcoholic beverages. Surface-enhanced Raman scattering (SERS) has been employed as a novel approach for its quantitative detection, demonstrating the compound's widespread occurrence in fermented food and alcoholic beverages (Yang et al., 2013).

Ethyl Carbamate in Wine Production

In the context of winemaking, studies have shown that ethyl carbamate does not form during fermentation but can be produced during the heating of end fermentation broths. This research is crucial in understanding and controlling its formation in wine production (Ingledew et al., 1987).

Experimental Use in Cancer Research

Ethyl carbamate has been used experimentally to induce lung tumors in mice, making it a useful tool in cancer research. Its characteristics, such as being inexpensive, relatively safe, stable, and water-soluble, make it an attractive experimental carcinogen (Gurley et al., 2015).

Mitigation Strategies in Alcoholic Beverages

The presence of ethyl carbamate in alcoholic beverages presents a significant challenge due to its toxicity and carcinogenicity. Research has focused on developing methods to reduce its levels, incorporating physical, chemical, enzymatic, and metabolic engineering technologies (Zhao et al., 2013).

Safety And Hazards

Ethyl carbamate is genotoxic and carcinogenic for a number of species such as mice, rats, hamsters, and monkeys . It has been classified as a Group 2A carcinogen, “probably carcinogenic to humans” .

Future Directions

There are ongoing research and development efforts to understand the properties and potential applications of ethyl N-(2-bromoethyl)carbamate . These efforts could lead to new uses for this compound in various fields, including medicine and materials science.

properties

IUPAC Name

ethyl N-(2-bromoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrNO2/c1-2-9-5(8)7-4-3-6/h2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESCFIAGVMCBAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50301670
Record name ethyl N-(2-bromoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-(2-bromoethyl)carbamate

CAS RN

7452-78-0
Record name NSC145420
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145420
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl N-(2-bromoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Rejzek, M Zarevúcká, Z Wimmer - Bioorganic & medicinal chemistry …, 1992 - Elsevier
A title series of juvenoids (insect juvenile hormone analogs) has been recently prepared. On the basis of the biological activity observed the compounds have been subjected to a …
Number of citations: 14 www.sciencedirect.com
Z Wimmer, AJ Floro, M Zarevucka… - Bioorganic & medicinal …, 2007 - Elsevier
During the investigation of ester derivatives (juvenogens, biochemically activated insect hormonogenic compounds) of biologically active alcohols with potential application in insect …
Number of citations: 9 www.sciencedirect.com
PA Bhatia, CDW Brooks, A Basha… - Journal of medicinal …, 1996 - ACS Publications
Synthetic routes were developed to access a variety of novel 1-aryl-2H,4H-tetrahydro-1,2,4-triazin-3-one analogs which were evaluated as 5-lipoxygenase (5-LO) inhibitors. The parent …
Number of citations: 38 pubs.acs.org
JET Corrie, JS Craik, VRN Munasinghe - Bioconjugate chemistry, 1998 - ACS Publications
The synthesis and characterization of a bifunctional rhodamine dye bearing 2-(iodoacetamido)ethyl substituents on the 3‘- and 6‘-nitrogen atoms is described. Aspects of the conversion …
Number of citations: 80 pubs.acs.org
M Rejzek, Z Wimmer, M Zarevúcka, D Šaman… - Tetrahedron …, 1994 - Elsevier
Chiral juvenoids 1 - 4d were prepared by a chemoenzymatic process consisting in employing microorganism-mediated biotransformations and/or enzyme-mediated transformation of …
Number of citations: 20 www.sciencedirect.com
M Rejzek, Z Wimmer, M Zarevúcka, J Kuldová… - Tetrahedron …, 1998 - Elsevier
Optically active juvenoids 1c–4c were synthesised using chiral precursors prepared by biotransformation reactions of suitable substrates. Biological activity of these juvenoids on …
Number of citations: 9 www.sciencedirect.com
M Rejzek, M Zarevúcka, Z Wimmer… - Collection of …, 1996 - cccc.uochb.cas.cz
A new simple approach to isomeric 2-(4-alkoxybenzyl)-6-methylcyclohexanones and the corresponding alcohols and a subsequent synthesis of compounds imitating the action of the …
Number of citations: 1 cccc.uochb.cas.cz

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